
Benzenepropanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester is an organic compound with a complex structure that includes a benzene ring, a propanoic acid moiety, and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester typically involves the esterification of benzenepropanoic acid with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction. Additionally, the use of advanced purification techniques such as chromatography can ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenepropanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenepropanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The ester is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenepropanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzenepropanoic acid, which can then interact with enzymes and receptors in biological systems. The dioxolane ring provides stability to the molecule and can influence its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Benzenepropanoic acid, methyl ester: Similar structure but lacks the dioxolane ring.
Benzenepropanoic acid, ethyl ester: Similar structure with an ethyl group instead of the dioxolane ring.
Benzenepropanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)ethyl ester: Similar structure with an ethyl group attached to the dioxolane ring.
Uniqueness
Benzenepropanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
85733-05-7 |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-phenylpropanoate |
InChI |
InChI=1S/C15H20O4/c1-15(2)18-11-13(19-15)10-17-14(16)9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Clave InChI |
PZPGOTVDVRXOLA-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)COC(=O)CCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


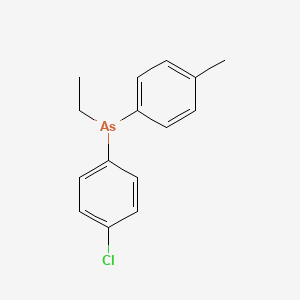
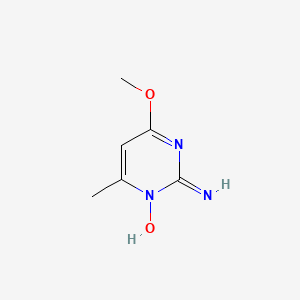
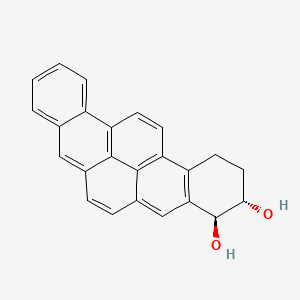
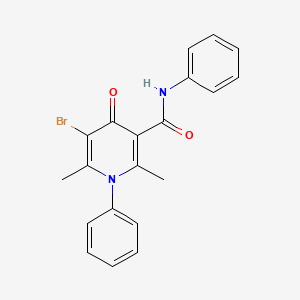
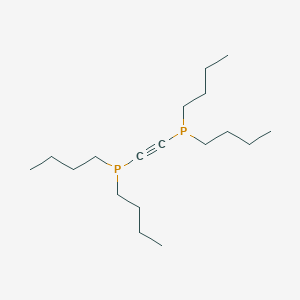
![[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14427940.png)
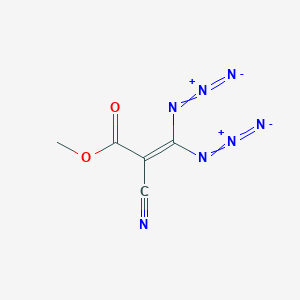
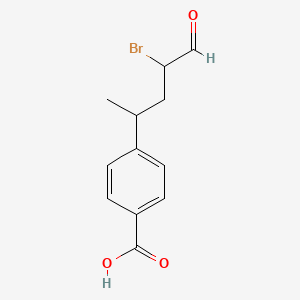
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)
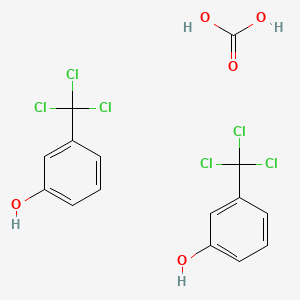
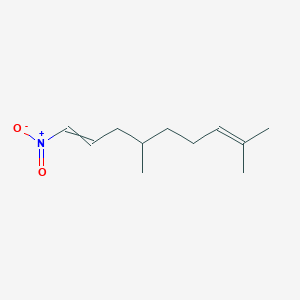
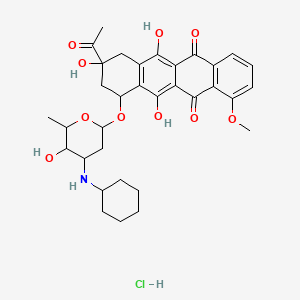
![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)

